N~1~,N~4~-Bis(2-methoxyphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide
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Overview
Description
N1,N4-bis(2-methoxyphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two methoxyphenyl groups and a tetrazine ring, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N4-bis(2-methoxyphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This process includes several steps:
Cyclization Reaction: The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of automated reactors and continuous flow systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N1,N4-bis(2-methoxyphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxyphenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
N1,N4-bis(2-methoxyphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new pharmaceuticals.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1,N4-bis(2-methoxyphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound’s tetrazine ring can participate in bioorthogonal reactions, making it useful for labeling and tracking biological molecules. Additionally, its methoxyphenyl groups can interact with various enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
1-N,4-N-bis(2-methoxyphenyl)cyclohexane-1,4-dicarboxamide: Similar in structure but with a cyclohexane ring instead of a tetrazine ring.
N1,N4-bis(pyridin-3-yl)cyclohexane-1,4-dicarboxamide: Contains pyridinyl groups instead of methoxyphenyl groups.
Uniqueness
N1,N4-bis(2-methoxyphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide is unique due to its tetrazine ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable for applications requiring specific bioorthogonal reactions and interactions with biological molecules.
Properties
CAS No. |
336620-74-7 |
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Molecular Formula |
C20H22N6O4 |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
1-N,4-N-bis(2-methoxyphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide |
InChI |
InChI=1S/C20H22N6O4/c1-13-23-26(20(28)22-16-10-6-8-12-18(16)30-4)14(2)24-25(13)19(27)21-15-9-5-7-11-17(15)29-3/h5-12H,1-4H3,(H,21,27)(H,22,28) |
InChI Key |
NQRNQMGUPGAASM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=NN1C(=O)NC2=CC=CC=C2OC)C)C(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
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